2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol
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Overview
Description
2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol is an organic compound that belongs to the class of hindered amines. This compound is known for its stability and is often used in various chemical applications due to its unique structural properties.
Mechanism of Action
Target of Action
It is known that the compound is a derivative of 2,2,6,6-tetramethylpiperidine , which is an organic compound of the amine class and is used in chemistry as a hindered base .
Mode of Action
Its parent compound, 2,2,6,6-tetramethylpiperidine, is known to be used in chemistry as a hindered base . Hindered bases are typically involved in various chemical reactions, including the deprotonation of weak acids.
Biochemical Pathways
Its parent compound, 2,2,6,6-tetramethylpiperidine, is known to be involved in the synthesis of various compounds .
Pharmacokinetics
Its parent compound, 2,2,6,6-tetramethylpiperidine, is known to be a liquid at room temperature with a density of 083 g/mL . This suggests that it may have good solubility, which could potentially influence its bioavailability.
Result of Action
Its parent compound, 2,2,6,6-tetramethylpiperidine, is known to be used in chemistry as a hindered base , suggesting that it may be involved in various chemical reactions.
Action Environment
Its parent compound, 2,2,6,6-tetramethylpiperidine, is known to be sensitive to air , suggesting that the stability of 2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol may also be influenced by exposure to air.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol typically involves a multi-step process. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of oxidants such as oxone to form hydroxylamines.
Substitution: It can react with heterocyclic thiols in the presence of iodine to form sulfenamide compounds.
N-Methylation: It can undergo N-methylation reactions with carbon dioxide and phenylsilane.
The major products formed from these reactions include hydroxylamines, sulfenamide compounds, and N-methylated amines.
Scientific Research Applications
2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol has a wide range of scientific research applications:
Comparison with Similar Compounds
2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol can be compared with other similar compounds such as:
2,2,6,6-Tetramethylpiperidine: This compound is also a hindered amine and is used in similar applications.
2,2,6,6-Tetramethyl-4-piperidinol: Another hindered amine with similar stability properties.
Lithium tetramethylpiperidide: A derivative used as a strong base in organic synthesis.
The uniqueness of this compound lies in its specific structural configuration, which imparts enhanced stability and reactivity in various chemical processes.
Properties
IUPAC Name |
2-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-15(2)9-13(10-16(3,4)18-15)17-11-12-7-5-6-8-14(12)19/h5-8,13,17-19H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXGYJNEVXELQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC2=CC=CC=C2O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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